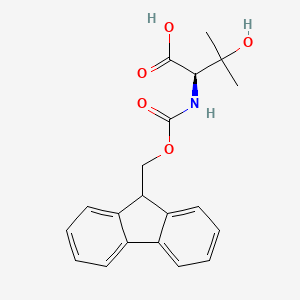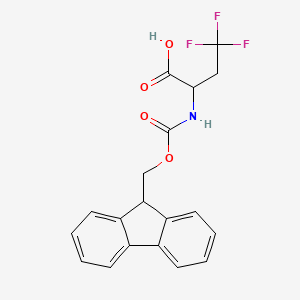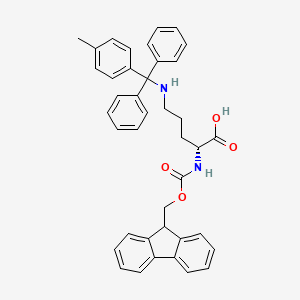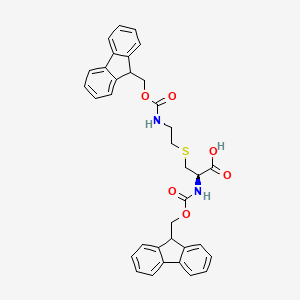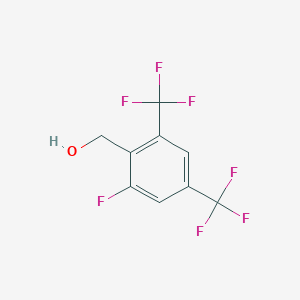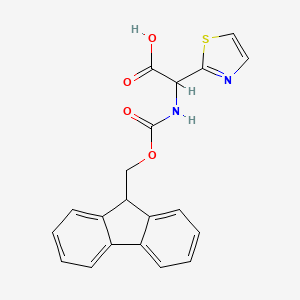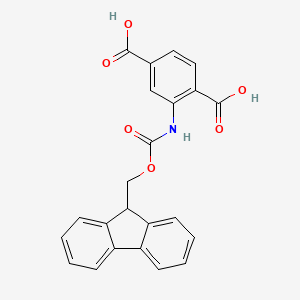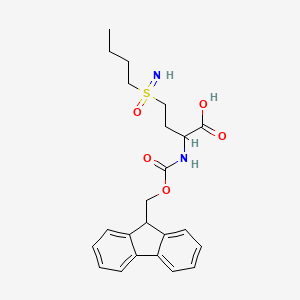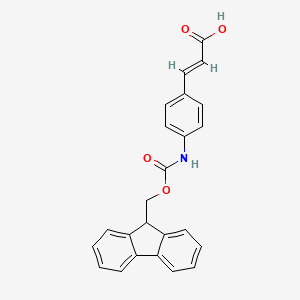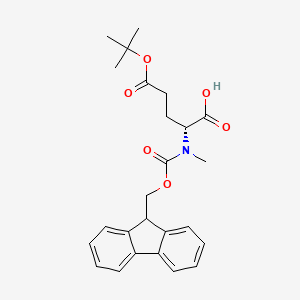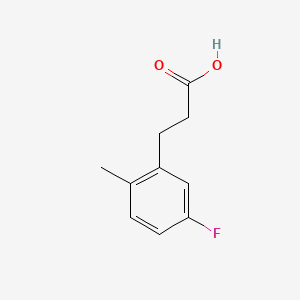
3-(5-Fluoro-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
“3-(5-Fluoro-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at room temperature . and 98% .Applications De Recherche Scientifique
Organic Synthesis Intermediate
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, derivatives of 3-(5-Fluoro-2-methylphenyl)propanoic acid are significant. For instance, the automated synthesis of [11C]CS1P1, a compound for PET imaging of the sphingosine-1 phosphate receptor, has been validated under current Good Manufacturing Practices. This highlights the compound's potential in human studies, particularly in the context of inflammatory diseases and disorders related to the sphingosine-1 phosphate receptor (Zonghua Luo et al., 2019).
Antitumor Activities
Research has also delved into the antitumor properties of derivatives of this compound. The synthesis of specific enantiomers of this compound and their subsequent testing for in vitro antitumor activities indicate that these compounds have selective anti-tumor capabilities. The results suggest that the R-configuration of these compounds might contribute significantly to their antitumor activities (Xiong Jing, 2011).
Chiral Derivatizing Agent
2-fluoro-2-phenyl propanoic acid, a closely related compound, has been used as a chiral derivatizing agent. The enantiomers of this acid have been separated, and their absolute configurations determined, showcasing its utility in the analysis of chiral substances (S. Hamman, 1993).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of various fluorinated phenylpropanoic acids. This application is crucial in the production of enantiomerically pure substances, which are important in pharmaceutical and agrochemical industries (M. Monclus et al., 1995).
Fluorescent Amino Acid Incorporation
A derivative of this compound, dansylalanine, has been used for the biosynthetic incorporation into proteins at defined sites. This application in protein studies is significant for understanding protein structure, dynamics, and interactions (D. Summerer et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHAOQFWXEWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



